molecular formula C18H23N3O3 B4761997 ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

カタログ番号: B4761997
分子量: 329.4 g/mol
InChIキー: JOGUBZTWQBMFRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a 5-oxo-pyrrolidinone moiety via a methylene bridge, with an ethyl ester functional group. The pyrrolidinone ring is substituted with a propan-2-yl (isopropyl) group at the N1 position. Structural determination of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure solution .

特性

IUPAC Name

ethyl 2-[2-(5-oxo-1-propan-2-ylpyrrolidin-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-24-17(23)11-21-15-8-6-5-7-14(15)19-18(21)13-9-16(22)20(10-13)12(2)3/h5-8,12-13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGUBZTWQBMFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the benzodiazole group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are essential to achieve the required quality standards.

化学反応の分析

Types of Reactions

Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of derivatives depending on the substituents introduced.

科学的研究の応用

Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has potential applications in pharmacology due to its unique structural features. It has a molecular formula of C18H23N3O3 and includes a benzodiazole moiety and a pyrrolidine derivative.

Potential Applications

  • Pharmacology The compound is investigated for its potential biological activities, especially in pharmacology. Compounds with benzodiazole and pyrrolidine structures are of interest for their diverse biological activities.
  • Modulator of Biological Pathways Interaction studies have indicated that ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate may modulate biological pathways, which could have a therapeutic potential. These studies help to explain how it works and what it could be used for in medicine.
  • Synthesis of Derivatives It can be used in synthetic pathways to modify the compound or create related derivatives.

Structural Features and Similar Compounds

The compound combines benzodiazole and pyrrolidine structures, which may enhance its biological activity compared to simpler analogs.

Compound NameStructure FeaturesUnique Aspects
Ethyl Oxo(Piperidin-1-Yl)AcetateContains a piperidine ringSimpler structure with less complexity than ethyl 2-{...}
Ethyl 2-(1H-Benzo[d]imidazol-2-Yl)AcetateBenzimidazole moietyLacks the pyrrolidine structure
5-Oxo-Pyrrolidin DerivativesPyrrolidine ringVaries in substituents affecting biological activity

Synthesis

作用機序

The mechanism of action of ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Analog 1: 5-oxo-1-(prop-2-yn-1-yl)-2-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)pyrrolidin-3-yl adamantane-1-carboxylate

Key Features :

  • Core Structure: Shares the 5-oxo-pyrrolidinone ring but replaces benzodiazole with a pyrrole ring.
  • Substituents :
    • N1 : Prop-2-yn-1-yl (propargyl) group instead of isopropyl.
    • C2 : Triisopropylsilyl (TIPS)-protected pyrrole.
    • C3 : Adamantane-1-carboxylate ester.
  • Molecular Weight : C₃₁H₄₇N₂O₃Si (523.3357 g/mol, HRMS data ).

Comparison :

  • Steric Effects : The bulky adamantane and TIPS substituents may hinder binding to sterically sensitive biological targets, unlike the more compact benzodiazole in the target compound.
  • Synthetic Complexity : The silyl protection and adamantane incorporation suggest a multi-step synthesis, whereas the target compound’s structure may be accessible via straightforward esterification .

Analog 2: (5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic Acid (37959-19-6)

Key Features :

  • Core Structure: Replaces pyrrolidinone with a 5-oxo-pyrazole ring and lacks the benzodiazole moiety.
  • Substituents :
    • N1 : Pyridin-2-yl group.
    • C3 : Acetic acid side chain (free carboxylic acid).
  • Molecular Weight : C₁₀H₉N₃O₃ (calculated ~219.07 g/mol) .

Comparison :

  • Aromaticity : The pyridine and pyrazole rings in Analog 2 offer distinct π-π stacking and hydrogen-bonding profiles compared to the benzodiazole in the target.
  • Biological Targets: The pyrazole-acetic acid scaffold is common in anti-inflammatory agents (e.g., analogous to Celecoxib), whereas the benzodiazole-pyrrolidinone system may target neurological or kinase-related pathways .

Comparative Data Table

Parameter Target Compound Analog 1 Analog 2
Core Structure Benzodiazole + pyrrolidinone Pyrrole + pyrrolidinone Pyrazole + pyridine
Key Substituents Isopropyl, ethyl ester Propargyl, TIPS, adamantane carboxylate Pyridinyl, acetic acid
Molecular Weight (g/mol) ~318.36 (estimated) 523.34 ~219.07
Lipophilicity (LogP) Moderate (ester) High (silyl, adamantane) Low (carboxylic acid)
Potential Applications Enzyme inhibition, CNS targets Protease inhibitors, lipid-rich targets Anti-inflammatory, kinase modulation

Research Findings and Implications

  • Structural Flexibility: The target compound’s benzodiazole-pyrrolidinone hybrid offers a balance of aromaticity and hydrogen-bonding capacity, making it versatile for drug design.
  • Functional Group Trade-offs : Analogs with ester groups (target) or carboxylic acids (Analog 2) allow tunable solubility and bioavailability, while bulky substituents (Analog 1) prioritize target selectivity.
  • Crystallographic Insights : SHELX software is critical for resolving such complex structures, though the provided evidence lacks specific data on the target compound’s crystallography.

生物活性

Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound notable for its potential biological activities, particularly in the realm of pharmacology. This compound integrates a benzodiazole moiety and a pyrrolidine derivative, both of which are recognized for their diverse biological effects.

Chemical Structure and Properties

The molecular formula of ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is C18H23N3O3, with a molecular weight of approximately 344.37 g/mol. The structure includes multiple functional groups that contribute to its reactivity and potential biological activity. The presence of the ethyl ester enhances its solubility in organic solvents, which is crucial for its biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Compounds similar to ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate have shown varying effects on enzyme activity and receptor binding, suggesting potential therapeutic applications in areas such as anti-cancer and anti-inflammatory treatments .

Biological Activities

Research indicates that compounds containing benzodiazole and pyrrolidine structures are often investigated for:

1. Antimicrobial Activity:
Benzodiazole derivatives have been reported to exhibit antimicrobial properties, making them candidates for further development in treating infections .

2. Anti-inflammatory Effects:
Studies have indicated that similar compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Anticancer Properties:
There is growing interest in the anticancer potential of benzodiazole derivatives. Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate may interact with cancer cell pathways, inhibiting growth or inducing apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
Azzam et al. (2017)N-sulfonyl derivativesDemonstrated antiviral activity against NS2B–NS3 virus .
Elgemeie et al. (2019)Benzodiazole derivativesShowed significant inhibition of cathepsin B, indicating potential for cancer therapy .
Zhu et al. (2013)Pyrrolidine derivativesExhibited anti-inflammatory effects in preclinical models .

These findings highlight the diverse biological activities associated with compounds structurally related to ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step reactions, including cyclization of pyrrolidinone precursors and coupling with benzodiazole derivatives. Key steps may include nucleophilic substitution, esterification, and heterocycle formation. Reaction conditions such as temperature (e.g., 0–5°C for nitrile intermediates ), solvent polarity, and catalyst selection (e.g., piperidine for condensation reactions ) critically affect yield and purity. Optimization often requires iterative adjustments to pH and reaction time .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • Structural validation relies on Nuclear Magnetic Resonance (NMR) for proton/carbon assignments, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for bond-length and angle determination . For example, crystallographic data can resolve stereochemical ambiguities in the pyrrolidinone and benzodiazole moieties . High-Performance Liquid Chromatography (HPLC) is further used to assess purity (>95% for biological assays) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Analogues with pyrrolidinone or benzodiazole cores exhibit diverse bioactivities:

  • Thiazolidinone derivatives : Antidiabetic properties via PPAR-γ modulation .
  • Pyrazole-containing compounds : Anti-inflammatory effects through COX-2 inhibition .
  • Fluorinated derivatives : Enhanced lipophilicity and blood-brain barrier penetration .
    Comparisons to these analogues suggest potential pathways for target identification .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate byproduct formation during the synthesis of this compound?

  • Design of Experiments (DoE) methodologies, such as factorial designs, enable systematic screening of variables (e.g., temperature, solvent, catalyst loading). For instance, central composite designs have reduced reaction steps in analogous heterocyclic syntheses by 30% while maintaining ≥80% yield . Statistical tools like ANOVA help identify critical factors (e.g., solvent polarity for regioselectivity ).

Q. What computational strategies are employed to predict the reactivity and stability of intermediates in the synthesis pathway?

  • Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for key steps like cyclization or ester hydrolysis. For example, reaction path searches using Gaussian software optimize activation energies for pyrrolidinone ring formation . Molecular dynamics simulations further predict solvation effects on intermediates .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Strategies include:

  • Metabolic profiling : LC-MS/MS to identify degradation products .
  • Dose-response refinement : Adjusting in vivo dosing regimens to mirror in vitro IC₅₀ values .
  • Cohort stratification : Using isogenic animal models to control for genetic variability .

Q. What methodologies are used to explore structure-activity relationships (SAR) for derivatives of this compound?

  • Fragment-based drug design : Systematic substitution of the pyrrolidinone or benzodiazole groups with bioisosteres (e.g., replacing ester groups with amides ).
  • Pharmacophore mapping : 3D alignment of active/inactive analogues to identify essential hydrogen-bond acceptors or hydrophobic regions .
  • Free-Wilson analysis : Quantifying contributions of substituents (e.g., isopropyl vs. tert-butyl groups) to activity .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for formulation studies?

  • Forced degradation studies : Exposure to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C). Stability is monitored via HPLC at intervals (e.g., 0, 7, 14 days) . Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard storage conditions .

Methodological Considerations

  • Data Contradictions : Cross-validate spectral data (e.g., NMR shifts) against crystallographic results to resolve structural ambiguities .
  • Experimental Reproducibility : Standardize reagent sources (e.g., anhydrous solvents) and reaction setups (e.g., inert atmosphere) to minimize batch-to-batch variability .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., nitriles or fluorinated reagents ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。